Histone-H2A-(107-122)-Ac-OH is a synthetic peptide derived from the histone H2A protein, which plays a crucial role in the structure and function of chromatin in eukaryotic cells. This peptide is characterized by its specific amino acid sequence Ac-Gly-Val-Leu-Pro-Asn-Ile-Gln-Ala-Val-Leu-Leu-Pro-Lys-Lys-Thr-Glu-OH and has a molecular weight of 1762.1 Da. It is classified under histone peptides, which are vital for DNA packaging and regulation of gene expression. Histone H2A is one of the five main histone proteins involved in chromatin structure, alongside H1/H5, H2B, H3, and H4 .
Histone-H2A-(107-122)-Ac-OH is commercially available from several suppliers, including BPS Bioscience and APExBIO. It is used primarily in cancer biology research due to its involvement in chromatin dynamics and gene regulation. The peptide is classified as a post-translationally modified histone, specifically acetylated, which is significant for its interaction with various cellular processes .
The synthesis of Histone-H2A-(107-122)-Ac-OH typically employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to form the desired peptide chain. This technique involves coupling protected amino acids to a resin-bound growing peptide chain, followed by deprotection steps to expose reactive sites for further coupling. The final product undergoes purification through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels (≥97%) .
The molecular formula of Histone-H2A-(107-122)-Ac-OH is C81H140N20O23. Its structure consists of a sequence of amino acids that contribute to its functional properties in chromatin organization. The acetylation at the N-terminus enhances its solubility and interaction with other proteins involved in chromatin remodeling and gene transcription .
The chemical structure can be represented as follows:
This sequence highlights the presence of various functional groups that facilitate interactions with other biomolecules within the cell .
Histone-H2A-(107-122)-Ac-OH participates in various biochemical reactions, primarily related to gene regulation and chromatin remodeling. The acetylation state of histones, including H2A, influences their interaction with DNA and regulatory proteins. Enzymes such as histone acetyltransferases add acetyl groups to lysine residues, while histone deacetylases remove them, thus modulating gene expression .
The mechanism of action for Histone-H2A-(107-122)-Ac-OH involves its role in chromatin structure modulation. The acetylation of histones reduces the positive charge on lysine residues, decreasing their affinity for negatively charged DNA. This change promotes a more relaxed chromatin configuration that facilitates transcriptional activation. Additionally, the binding of transcription factors and other regulatory proteins is enhanced by the presence of acetylated histones .
Histone-H2A-(107-122)-Ac-OH has several scientific applications:
Histone-H2A-(107-122)-Ac-OH is a 16-amino acid peptide (residues 107–122 of human histone H2A) with the sequence Ac-Gly-Val-Leu-Pro-Asn-Ile-Gln-Ala-Val-Leu-Leu-Pro-Lys-Lys-Thr-Glu-OH and a molecular weight of 1,762.1 Da (chemical formula: C₈₁H₁₄₀N₂₀O₂₃) [1] [2] [3]. Its N-terminal acetylation at glycine (Ac-Gly) is a key post-translational modification (PTM) that enhances stability and modulates protein-protein interactions. The peptide features a mix of hydrophobic (Val, Leu, Ile, Ala) and charged residues (Lys, Glu), with Lys115 and Lys116 serving as potential sites for methylation or ubiquitination [5].
Solubility profiles reveal stability challenges: soluble in DMSO (≥176.2 mg/mL) and water (≥23.3 mg/mL), but insoluble in ethanol. Ultrasonication at 37°C is recommended for dissolution, and solutions degrade rapidly without cryopreservation at –20°C [1] [3] [5].
Table 1: Biochemical Properties of Histone-H2A-(107-122)-Ac-OH
Property | Specification |
---|---|
Amino Acid Sequence | Ac-GVLPNIQAVLLPKKTE-OH |
Molecular Weight | 1,762.1 Da |
Acetylation Site | N-terminal Glycine |
Solubility in DMSO | ≥176.2 mg/mL |
Solubility in Water | ≥23.3 mg/mL (with ultrasonication) |
Key Functional Residues | Lys115, Lys116 (modification sites) |
This peptide corresponds to the C-terminal docking domain of canonical H2A, which mediates nucleosome stability through DNA contacts and H2B dimerization [5] [7]. Unlike full-length H2A, it lacks the N-terminal tail and globular core, limiting direct DNA binding. Compared to variants:
Table 2: Structural Comparison with H2A Variants
Feature | H2A-(107-122)-Ac-OH | Canonical H2A | H2A.Z |
---|---|---|---|
C-Terminal Motif | LKKTE | Conserved | Extended acidic |
DNA-Interaction Region | Partial (Lys-rich) | Full | Enhanced |
Modification Sites | Lys115/Lys116 | Multiple | Lys13 acetylation |
Role in Chromatin | Dimer exchange | Nucleosome core | Transcriptional activation |
Identified in the 1990s during studies of histone proteolysis, this peptide gained prominence as a tool to dissect H2A’s role in epigenetics [4] [5]. Commercial availability (e.g., BPS Bioscience, ApexBT) since the early 2000s enabled in vitro studies of nucleosome dynamics without full-length protein expression. Key milestones include:
Histone-H2A-(107-122)-Ac-OH regulates nucleosome assembly through two mechanisms:
H2A-H2B Dimer ExchangeThe peptide mimics the H2B-binding interface, competing with full-length H2A for dimerization. This disrupts nucleosome stability, facilitating histone exchange by chaperones like nucleosome assembly protein 1 (NAP-1), which slides nucleosomes along DNA in an ATP-independent manner [5] [8].
Epigenetic MemoryLys115/Lys116 can undergo PTMs (e.g., methylation), influencing transcriptional states. During DNA repair, this region recruits modifiers that deposit epigenetic marks for error resolution [5] [10].
Replication-Coupled AssemblyNewly synthesized H2A deposition requires chaperones (e.g., CAF-1). The 107–122 sequence assists in recycling parental histones to daughter strands, preserving epigenetic information during S phase [10]. Phosphorylation at Thr119 links to transcriptional activation, demonstrating crosstalk between PTMs [5].
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